prop-2-en-1-yl (2E)-5-[4-(acetyloxy)phenyl]-2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Core Thiazolo[3,2-a]Pyrimidine Scaffold Analysis
The thiazolo[3,2-a]pyrimidine system is a bicyclic heterocycle formed by the fusion of a thiazole ring (five-membered, containing nitrogen and sulfur) and a pyrimidine ring (six-membered, with two nitrogen atoms). The bridgehead nitrogen atom at the ring junction is shared between both rings, conferring rigidity and planar aromaticity to the scaffold. Key features include:
- Ring Fusion Geometry : The thiazole ring (positions 1–5) fuses with the pyrimidine ring (positions 6–10) such that the sulfur atom occupies position 1, and the bridgehead nitrogen resides at position 6.
- Aromaticity and Electron Delocalization : The conjugated π-system across both rings enables resonance stabilization, with electron density distributed unevenly due to the electronegative nitrogen and sulfur atoms.
- Functionalization Sites : Positions 2, 5, 6, and 7 are common sites for substitution, as seen in this compound’s 5-phenyl, 7-methyl, and 6-carboxylate groups.
Table 1: Key Bond Lengths and Angles in the Thiazolo[3,2-a]Pyrimidine Core
| Parameter | Value (Å or °) | Source |
|---|---|---|
| C2–N6 (bridgehead) | 1.35 Å | Calculated |
| S1–C2 bond length | 1.71 Å | X-ray |
| N6–C7 bond angle | 120° | NMR |
Properties
Molecular Formula |
C28H26N2O7S |
|---|---|
Molecular Weight |
534.6 g/mol |
IUPAC Name |
prop-2-enyl (2E)-5-(4-acetyloxyphenyl)-2-[(2,5-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C28H26N2O7S/c1-6-13-36-27(33)24-16(2)29-28-30(25(24)18-7-9-20(10-8-18)37-17(3)31)26(32)23(38-28)15-19-14-21(34-4)11-12-22(19)35-5/h6-12,14-15,25H,1,13H2,2-5H3/b23-15+ |
InChI Key |
PLECVCQHPRJNJO-HZHRSRAPSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=C(C=CC(=C3)OC)OC)/SC2=N1)C4=CC=C(C=C4)OC(=O)C)C(=O)OCC=C |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=C(C=CC(=C3)OC)OC)SC2=N1)C4=CC=C(C=C4)OC(=O)C)C(=O)OCC=C |
Origin of Product |
United States |
Biological Activity
The compound prop-2-en-1-yl (2E)-5-[4-(acetyloxy)phenyl]-2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be broken down into several key components:
- Thiazolo-pyrimidine core : This structure is often associated with various biological activities including anti-inflammatory and anticancer effects.
- Acetyloxy and methoxy substituents : These functional groups may enhance the compound's solubility and biological activity.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
Anticancer Activity
Research indicates that derivatives of thiazolo-pyrimidines exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds may inhibit specific pathways involved in tumor growth, such as the phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway. Inhibition of these pathways can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Anti-inflammatory Properties
The compound has shown potential as an anti-inflammatory agent:
- COX Inhibition : Similar compounds have been reported to selectively inhibit cyclooxygenase enzymes (COX-I and COX-II), which are crucial in the inflammatory response. This inhibition can lead to decreased production of pro-inflammatory mediators .
Case Studies
Several studies have been conducted to evaluate the biological activity of related compounds:
-
Study on Thiazolo-Pyrimidine Derivatives :
- Objective : To evaluate the anticancer activity of thiazolo-pyrimidine derivatives.
- Findings : The study found that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent activity .
- : The presence of specific substituents significantly influenced the anticancer efficacy.
-
Inflammation Model Study :
- Objective : To assess the anti-inflammatory effects of a related thiazolo-pyrimidine compound.
- Findings : The compound demonstrated a significant reduction in edema in animal models when compared to control groups. The mechanism was attributed to COX-II inhibition and subsequent reduction in inflammatory cytokine levels .
Data Tables
Scientific Research Applications
Biological Activities
Preliminary studies suggest that this compound exhibits promising biological activities , particularly:
- Anti-inflammatory properties : Its thiazolo-pyrimidine framework may inhibit cyclooxygenase enzymes (COX), which are involved in inflammatory processes. Research indicates that compounds with similar structures have shown effectiveness in reducing inflammation and pain associated with various conditions .
- Anticancer potential : The compound's ability to interact with biological targets suggests it may have anticancer properties. Studies are ongoing to evaluate its efficacy against different cancer cell lines and mechanisms of action.
Synthesis and Derivatives
The synthesis of prop-2-en-1-yl (2E)-5-[4-(acetyloxy)phenyl]-2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves several steps that may vary based on reagents and conditions used. This complexity highlights the potential for creating derivatives with enhanced properties tailored for specific applications.
Pharmaceutical Development
The compound's structural characteristics make it a candidate for drug development, particularly in creating new anti-inflammatory and anticancer agents. Ongoing research aims to optimize its pharmacological profile through structural modifications.
Interaction Studies
Studies focusing on how this compound interacts with biological macromolecules utilize techniques such as:
- Molecular docking : To predict binding affinities and orientations with target proteins.
- Spectroscopic methods : To analyze conformational changes upon binding to biological targets.
These studies help elucidate the mechanism of action and therapeutic potential of the compound.
Comparison with Similar Compounds
Substituent Variations
Key structural differences among analogues arise from substitutions on the benzylidene group (position 2) and the aryl/heteroaryl groups (position 5).
Key Observations :
Example :
- The ethyl analogue () was synthesized in 78% yield via 8–10 h reflux .
- Compound 11a () achieved 68% yield under similar conditions .
Target Compound Synthesis :
While explicit data are unavailable, its synthesis likely follows conventional methods due to structural similarities. Microwave-assisted approaches could optimize its yield .
Physicochemical Properties
Melting Points and Stability
Key Observations :
- The acetyloxy group in the target compound may lower melting points compared to methoxy analogues due to reduced crystallinity .
- C–H···O hydrogen bonds in ’s crystal structure enhance thermal stability .
Spectral and Crystallographic Insights
NMR and IR Data
Crystal Packing
- The ethyl derivative () exhibits a flattened boat conformation in the pyrimidine ring, with a dihedral angle of 80.94° between thiazolopyrimidine and benzene rings .
- C–H···O interactions form infinite chains along the c-axis, a feature likely replicated in the target compound due to its acetyloxy group .
Preparation Methods
Biginelli Condensation
A mixture of 4-(acetyloxy)benzaldehyde , thiourea , and ethyl acetoacetate undergoes cyclocondensation in the presence of NH₄Cl or iodine as catalysts. For example:
Cyclization to Thiazolo[3,2-a]pyrimidine
The dihydropyrimidine-thione intermediate reacts with ethyl chloroacetate or 1,2-dibromoethane to form the fused thiazole ring:
-
Reagents : Ethyl chloroacetate (1.2 eq), K₂CO₃ (2 eq).
-
Product : Ethyl 7-methyl-5-[4-(acetyloxy)phenyl]-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (yield: 68–75%).
Propargyl Esterification
The final acylation step introduces the prop-2-en-1-yl group via a Mitsunobu reaction or direct esterification:
Mitsunobu Reaction
Direct Acylation
-
Reagents : Acid chloride intermediate, propargyl alcohol, pyridine.
Optimization and Alternative Methods
One-Pot Synthesis
A patent (CN103012440A) describes a streamlined approach using ionic liquids (e.g., 1-butyl-3-methylimidazolium chloride) as green catalysts:
Enzymatic Cyclization
A laccase-mediated method offers mild conditions for arylidene formation:
-
Catalyst : Myceliophthora thermophila laccase (5,000 U).
Analytical Data and Characterization
Spectral Data
Crystallography
Single-crystal X-ray studies confirm the E-configuration of the benzylidene group and planarity of the thiazolopyrimidine core.
Comparative Analysis of Methods
Challenges and Limitations
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including cyclization and condensation. Key steps include:
- Intramolecular cyclization under reflux with glacial acetic acid and acetic anhydride (1:1 v/v) to form the thiazolo[3,2-a]pyrimidine core .
- Benzylidene incorporation via Knoevenagel condensation, requiring precise temperature control (80–100°C) and catalytic sodium acetate to minimize side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while ethanol/ethyl acetate mixtures are optimal for recrystallization . Yield optimization (typically 70–78%) depends on maintaining anhydrous conditions and reaction time (8–10 hours) .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions (e.g., acetyloxy at C4, dimethoxy at C2/C5 of the benzylidene group) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 578.2) and fragmentation patterns .
- X-ray crystallography : Resolves stereochemistry (e.g., E/Z configuration of the benzylidene group) and dihedral angles between aromatic systems .
- HPLC : Monitors purity (>95%) using C18 columns with UV detection at 254 nm .
Q. What structural features influence the compound’s physicochemical properties?
- The thiazolo[3,2-a]pyrimidine core provides rigidity, while the 2,5-dimethoxybenzylidene group enhances π-π stacking potential .
- The acetyloxy group at C4 increases lipophilicity (logP ~3.2), impacting membrane permeability .
- Methyl groups at C7 and C6-carboxylate improve metabolic stability by reducing cytochrome P450 interactions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore substituent effects?
- Substituent variation : Systematically replace the 2,5-dimethoxybenzylidene group with electron-withdrawing (e.g., nitro) or donating (e.g., dimethylamino) groups to assess bioactivity shifts .
- Positional isomerism : Compare para- vs. meta-substituted acetyloxy phenyl groups using molecular docking to quantify binding affinity differences (e.g., ΔG = ±1.2 kcal/mol) .
- Pharmacophore mapping : Use QSAR models to correlate substituent electronegativity with anti-inflammatory IC₅₀ values .
Q. How can contradictions in biological activity data be resolved?
- Assay standardization : Re-evaluate conflicting cytotoxicity data (e.g., IC₅₀ = 5 µM vs. 20 µM) under uniform conditions (e.g., 48-hour exposure, MTT assay) .
- Metabolic interference : Test metabolites (e.g., hydrolyzed acetyloxy to hydroxyl) using liver microsomes to identify false negatives .
- Target selectivity profiling : Screen against kinase panels (e.g., 200+ kinases) to distinguish off-target effects from true mechanism-of-action .
Q. What challenges arise in scaling up synthesis, and how can they be mitigated?
- Purification bottlenecks : Replace column chromatography with countercurrent distribution for large-scale separation .
- Byproduct formation : Optimize stoichiometry (e.g., 1.2:1 benzaldehyde:core ratio) and introduce flow chemistry to reduce dimerization .
- Crystallization consistency : Use seeding techniques with pre-characterized crystals to ensure batch-to-batch polymorph uniformity .
Methodological Guidance Tables
Q. Table 1: Key Reaction Conditions for Benzylidene Incorporation
| Parameter | Optimal Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Temperature | 80–100°C | >70% yield at 90°C | |
| Solvent | Acetic acid/anhydride | Minimizes hydrolysis | |
| Catalyst | Sodium acetate (1.5 eq) | Reduces side products |
Q. Table 2: Substituent Effects on Bioactivity
| Substituent | LogP | IC₅₀ (Anti-inflammatory) | SAR Insight |
|---|---|---|---|
| 2,5-Dimethoxy | 3.2 | 8.2 µM | Enhanced π-stacking |
| 4-Nitro | 3.8 | 15.4 µM | Electron withdrawal reduces binding |
| 4-Dimethylamino | 2.7 | 5.1 µM | Improved solubility |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
